molecular formula C19H22ClN3O2 B6781313 N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide

Cat. No.: B6781313
M. Wt: 359.8 g/mol
InChI Key: BTWPLPMAOCJDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an oxolan ring, and a tetrahydroimidazo[1,2-a]pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c20-16-3-1-14(2-4-16)12-19(6-10-25-13-19)22-18(24)15-5-8-23-9-7-21-17(23)11-15/h1-4,7,9,15H,5-6,8,10-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWPLPMAOCJDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1C(=O)NC3(CCOC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the oxolan ring and the chlorophenyl group. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism of action of N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of oxolan and imidazo[1,2-a]pyridine, such as:

  • N-[3-[(4-bromophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide
  • N-[3-[(4-methylphenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide

Uniqueness

What sets N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.